molecular formula C9H13N5O B6533172 3-ethyl-6-propyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 1060182-39-9

3-ethyl-6-propyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B6533172
CAS No.: 1060182-39-9
M. Wt: 207.23 g/mol
InChI Key: SVXUZAPKNSMNMA-UHFFFAOYSA-N
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Description

3-ethyl-6-propyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The unique structure of this compound makes it a valuable target for research in medicinal chemistry and drug development.

Mechanism of Action

The mechanism of action of triazolopyrimidinones is not well-understood and likely depends on the specific biological activity being exhibited. For example, some triazolopyrimidinones have been found to inhibit the replication of certain viruses, although the exact mechanism is not known .

Future Directions

The future research directions in the field of triazolopyrimidinones could involve the synthesis of new derivatives with improved biological activities, the investigation of their mechanisms of action, and the development of methods for their large-scale production .

Preparation Methods

The synthesis of 3-ethyl-6-propyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, or similar precursors in the presence of a base such as triethylamine . The reaction conditions often require refluxing the mixture in an appropriate solvent to facilitate the formation of the triazolopyrimidine ring system. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

3-ethyl-6-propyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the triazolopyrimidine ring, often using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-ethyl-6-propyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits antimicrobial and anticancer activities, making it a candidate for biological studies.

    Medicine: Due to its biological activities, it is explored for potential therapeutic applications, including as an anticancer agent.

    Industry: It is used in the development of new pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar compounds to 3-ethyl-6-propyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one include other triazolopyrimidines such as:

The uniqueness of this compound lies in its specific substituents, which can influence its biological activity and selectivity towards molecular targets.

Properties

IUPAC Name

3-ethyl-6-propyltriazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N5O/c1-3-5-13-6-10-8-7(9(13)15)11-12-14(8)4-2/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVXUZAPKNSMNMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=NC2=C(C1=O)N=NN2CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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